![molecular formula C11H10N2O2S2 B15044253 4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide](/img/structure/B15044253.png)
4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
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Overview
Description
4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide can be achieved through the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, as water is used as the solvent, minimizing the use of hazardous chemicals . The reaction yields are nearly quantitative, making this method efficient and environmentally friendly .
Chemical Reactions Analysis
4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acid chlorides, primary amines, and carbon disulfide . The major products formed from these reactions are derivatives of thiazolidinones, which exhibit diverse biological activities .
Scientific Research Applications
In medicinal chemistry, derivatives of thiazolidinones have shown promise as anticancer, antimicrobial, and anti-inflammatory agents . The compound’s unique structure makes it a valuable building block in the design of combinatorial libraries of biologically active compounds . Additionally, its potential as a green chemistry reagent makes it attractive for industrial applications .
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. Thiazolidinones are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar compounds to 4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide include other thiazolidinone derivatives, such as 2-(5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-3-methylbutanoic acid . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications .
Biological Activity
4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a compound belonging to the class of thiazolidinones, which are known for their diverse biological activities, including antimicrobial and antifungal properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C10H10N2O2S2 and a molecular weight of approximately 286.32 g/mol. Its structure includes a thiazolidinone ring, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Bacillus cereus | 0.008 mg/mL | 0.016 mg/mL |
Staphylococcus aureus | 0.02 mg/mL | 0.04 mg/mL |
Escherichia coli | 0.015 mg/mL | 0.03 mg/mL |
Pseudomonas aeruginosa | 0.015 mg/mL | 0.03 mg/mL |
These results indicate that the compound exhibits potent antibacterial activity, outperforming standard antibiotics such as streptomycin and ampicillin by significant margins .
The biological activity of thiazolidinone derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial metabolism. For instance, docking studies have suggested that these compounds may inhibit the enzyme lanosterol 14α-demethylase in Candida albicans, thereby disrupting the synthesis of ergosterol, a vital component of fungal cell membranes .
Case Studies
- Antibacterial Efficacy : A study reported that the synthesized thiazolidinone derivatives showed excellent activity against Gram-positive and Gram-negative bacteria, with specific attention to their MIC and MBC values relative to established antibiotics .
- Antifungal Activity : Another research effort highlighted the compound's antifungal properties against strains such as Aspergillus niger and Candida albicans, where it demonstrated comparable efficacy to conventional antifungal agents .
Properties
Molecular Formula |
C11H10N2O2S2 |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
InChI |
InChI=1S/C11H10N2O2S2/c1-7-2-4-8(5-3-7)10(15)12-13-9(14)6-17-11(13)16/h2-5H,6H2,1H3,(H,12,15) |
InChI Key |
UUECFGZQUQVEAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)CSC2=S |
Origin of Product |
United States |
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